4-Benzyloxy-2-fluorophenylboronic acid
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Overview
Description
4-Benzyloxy-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a benzyloxy group at the 4-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-2-fluorophenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-benzyloxy-2-fluorobenzene.
Lithiation: The benzyloxy-2-fluorobenzene undergoes lithiation using a strong base like n-butyllithium at low temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
4-Benzyloxy-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for biological studies.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 4-benzyloxy-2-fluorophenylboronic acid involves its role as a boron-containing reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl or vinyl halides to form new carbon-carbon bonds . This process is crucial in the formation of biaryl compounds, which are key intermediates in the synthesis of various organic molecules .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and fluorine substituents, making it less versatile in certain synthetic applications.
4-Benzyloxyphenylboronic Acid: Similar but lacks the fluorine atom, which can influence the reactivity and selectivity in reactions.
2-Fluorophenylboronic Acid: Lacks the benzyloxy group, affecting its solubility and reactivity.
Uniqueness: 4-Benzyloxy-2-fluorophenylboronic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The combination of these groups allows for more efficient and selective synthesis of complex organic molecules .
Properties
IUPAC Name |
(2-fluoro-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWKGFALWCOVTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372241 |
Source
|
Record name | 4-Benzyloxy-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166744-78-1 |
Source
|
Record name | 4-Benzyloxy-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-2-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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